![molecular formula C17H12N2O2 B1236993 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline CAS No. 7251-91-4](/img/structure/B1236993.png)
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline
描述
R1507 是一种靶向胰岛素样生长因子 1 受体的人源 IgG1 单克隆抗体。该受体在细胞生长、分化和存活中发挥着至关重要的作用。 通过抑制该受体,R1507 在治疗多种类型的癌症(特别是那些对其他治疗形式耐药的癌症)方面显示出潜力 .
准备方法
合成路线和反应条件: R1507 的合成涉及重组 DNA 技术。编码抗体的基因被插入到合适的表达载体中,然后将其导入宿主细胞系(如中国仓鼠卵巢细胞)。 这些细胞在特定条件下培养以产生抗体,然后使用蛋白质 A 亲和层析等技术进行纯化 .
工业生产方法: R1507 的工业生产遵循类似的过程,但规模更大。生物反应器用于培养宿主细胞,抗体从培养基中收获。 纯化过程涉及多个步骤,包括过滤、色谱和病毒灭活,以确保最终产品具有高纯度且无污染物 .
化学反应分析
反应类型: R1507 主要与胰岛素样生长因子 1 受体发生结合反应。 这种结合抑制了受体的活性,阻止其促进细胞生长和存活 .
常用试剂和条件: R1507 的生产涉及试剂,如用于细胞生长的培养基、用于在纯化过程中维持 pH 的缓冲液以及用于纯化的各种色谱树脂 .
主要生成产物: 形成的主要产物是 R1507 抗体本身。 在纯化过程中,宿主细胞蛋白和 DNA 等杂质被去除,从而得到高度纯化的抗体 .
科学研究应用
Medicinal Chemistry
Antimicrobial Properties
Recent studies have highlighted the antibacterial activity of quinoline derivatives, including 2-[(E)-2-(3-nitrophenyl)vinyl]quinoline. Research indicates that compounds of this class exhibit significant inhibitory effects against various bacteria, including multi-drug resistant strains. For instance, a study reported that certain quinoline hybrids demonstrated minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM against Staphylococcus aureus and Escherichia coli, suggesting their potential as antibacterial agents .
Antimalarial Activity
Quinoline derivatives are also recognized for their antimalarial properties. Compounds similar to this compound have been shown to inhibit falcipain-2, an essential enzyme for the survival of the malaria parasite Plasmodium falciparum. This inhibition leads to morphological changes in the parasites, indicating potential use in developing new antimalarial therapies .
Synthetic Chemistry
Building Blocks for Further Synthesis
The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex heterocycles and functionalized quinolines through various coupling reactions. Researchers have employed it as an intermediate in synthesizing novel quinoline-triazole hybrids that display promising biological activities .
Synthesis of Anticancer Agents
In addition to its antimicrobial properties, derivatives of this compound have been explored for their anticancer potential. Compounds designed to inhibit specific cancer cell lines, such as hepatocellular carcinoma and breast adenocarcinoma, have shown efficacy in vitro. This positions quinoline derivatives as candidates for further development in cancer therapeutics .
Case Study 1: Antibacterial Activity Evaluation
A study evaluated the antibacterial activity of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitro substituents exhibited enhanced activity compared to their non-nitro counterparts, with specific derivatives achieving MIC values significantly lower than standard antibiotics .
Case Study 2: Antimalarial Screening
In a screening of quinoline-based compounds for antimalarial activity, several derivatives were identified with IC50 values indicating effective inhibition of Plasmodium falciparum. The structure-activity relationship studies revealed that modifications at the quinoline core could significantly impact biological activity, guiding future synthesis .
作用机制
R1507 通过与细胞表面上的胰岛素样生长因子 1 受体结合来发挥其作用。这种结合阻止受体与其配体胰岛素样生长因子 1 和胰岛素样生长因子 2 相互作用。结果,促进细胞生长和存活的下游信号通路被抑制。 这导致肿瘤生长减缓和对其他治疗的敏感性增强 .
相似化合物的比较
类似化合物:
- Teprotumumab:另一种靶向胰岛素样生长因子 1 受体的单克隆抗体,用于治疗甲状腺眼病 .
- Figitumumab:一种也靶向胰岛素样生长因子 1 受体的单克隆抗体,正在研究其在治疗各种癌症中的潜力 .
独特性: R1507 在其特异性结合亲和力和有效抑制受体活性的能力方面是独一无二的。 与其他类似化合物相比,R1507 在临床试验中显示出良好的安全性特征和令人鼓舞的疗效 .
生物活性
2-[(E)-2-(3-nitrophenyl)vinyl]quinoline is an organic compound belonging to the quinoline class, noted for its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H12N2O2
- Molecular Weight : 276.29 g/mol
- CAS Number : 38101-92-7
The compound features a vinyl group attached to a quinoline structure, with a nitrophenyl substituent that can significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and interact with various molecular targets:
- DNA Intercalation : The quinoline moiety can insert itself between DNA base pairs, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, including proteases and kinases, which are essential for cancer cell proliferation and survival.
- Electron Transfer Reactions : The nitrophenyl group can participate in electron transfer processes, enhancing the compound's reactivity towards biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism likely involves disruption of bacterial DNA synthesis or interference with protein synthesis pathways.
Anticancer Activity
Numerous studies have explored the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF7), liver (HepG2), and colon (HCT116) cancer cells. The compound's IC50 values indicate potent activity, often comparable or superior to established chemotherapeutic agents .
Case Studies
- Study on Anticancer Activity : A study published in MDPI reported that derivatives of quinoline, including this compound, were synthesized and evaluated for their antiproliferative effects. The results indicated that these compounds significantly inhibited cell growth in various cancer models through apoptosis induction .
- Mechanistic Insights : Another research article highlighted the binding interactions between the compound and target proteins using molecular docking studies. These studies suggested that the compound binds effectively to target sites involved in cancer progression, further supporting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other nitrophenyl-substituted quinolines:
属性
IUPAC Name |
2-[(E)-2-(3-nitrophenyl)ethenyl]quinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c20-19(21)16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12H/b10-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIXDBULDXTIHZ-CSKARUKUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-91-4 | |
Record name | NSC13861 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。